![molecular formula C9H10INO2 B1402730 (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol CAS No. 1346446-89-6](/img/structure/B1402730.png)
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol
Overview
Description
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol is a heterocyclic compound with the molecular formula C9H10INO2 and a molecular weight of 291.09 g/mol This compound features a pyrano[3,2-b]pyridine core structure, which is a fused bicyclic system containing both oxygen and nitrogen heteroatoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine as a starting material, which undergoes a nucleophilic substitution reaction with methanol in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-carboxylic acid.
Reduction: 3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol.
Substitution: Various substituted pyrano[3,2-b]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol largely depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the iodine atom and the methanol group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress, apoptosis, or cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-yl)methanol
- (5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
- (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
Uniqueness
(6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol is unique due to the specific positioning of the iodine atom and the methanol group on the pyrano[3,2-b]pyridine core. This unique structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
(6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridin-8-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c10-8-4-6(5-12)9-7(11-8)2-1-3-13-9/h4,12H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAPERIRUSRQTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=N2)I)CO)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
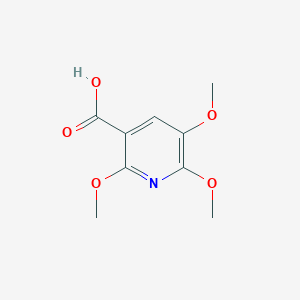


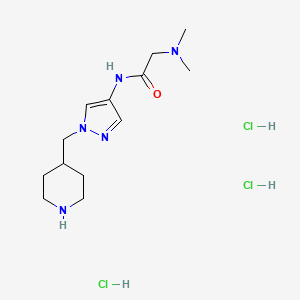
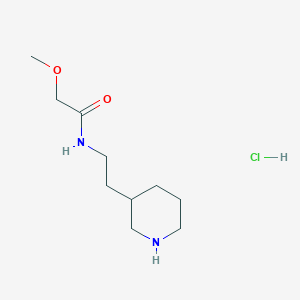

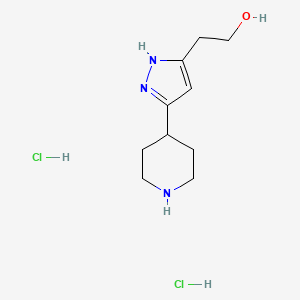
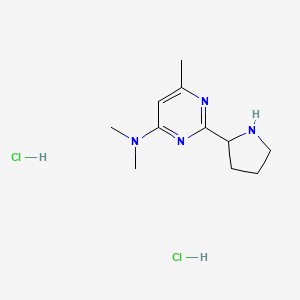
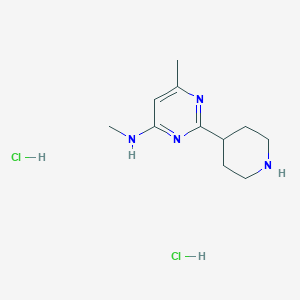
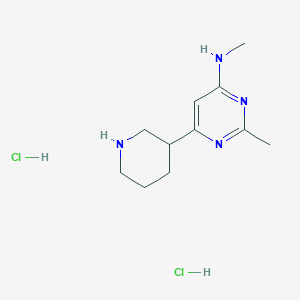
![6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carbonitrile](/img/structure/B1402668.png)

